BenchChemオンラインストアへようこそ!

2-Amino-3-pentafluoroethyloxy-propionic acid

Lipophilicity Drug-likeness Membrane permeability

2-Amino-3-pentafluoroethyloxy-propionic acid (H-DL-Ser(CF₂CF₃)-OH) delivers five equivalent ¹⁹F atoms per residue—enabling oxidative metabolic blockade, high-sensitivity ¹⁹F NMR detection, and fluorous solid-phase purification. Unlike O-methyl or O-trifluoroethyl serine analogs, the pentafluoroethyl ether group provides a step-change in lipophilicity (XLogP3 −1.6), H-bond acceptor count (9), and fluorine content (42.6% w/w). Available as racemic DL-mixture (≥97% purity) with enantiopure L-form also accessible (CAS 1286761-96-3). Compatible with standard Fmoc-SPPS without significant epimerization. Procure this specific perfluoroalkyl chain length when metabolic stability, membrane permeability, and post-synthetic purification efficiency are non-negotiable design parameters.

Molecular Formula C5H6F5NO3
Molecular Weight 223.10 g/mol
CAS No. 1301738-61-3
Cat. No. B6351331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-pentafluoroethyloxy-propionic acid
CAS1301738-61-3
Molecular FormulaC5H6F5NO3
Molecular Weight223.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)OC(C(F)(F)F)(F)F
InChIInChI=1S/C5H6F5NO3/c6-4(7,8)5(9,10)14-1-2(11)3(12)13/h2H,1,11H2,(H,12,13)
InChIKeyHMHVEYIFZLXWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-pentafluoroethyloxy-propionic Acid (CAS 1301738-61-3): Physicochemical Identity and Procurement Baseline


2-Amino-3-pentafluoroethyloxy-propionic acid (CAS 1301738-61-3), systematically named 2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid, is a synthetic non-proteinogenic α-amino acid derivative belonging to the O-perfluoroalkyl-serine class . With a molecular formula of C₅H₆F₅NO₃ and a molecular weight of 223.10 g/mol, it features a pentafluoroethyl ether (–OCF₂CF₃) substituent at the β-position of the serine backbone, replacing the native hydroxyl group . The compound is commercially supplied as the racemic DL-mixture (synonym: H-DL-Ser(CF₂CF₃)-OH) in purities of 97–98%, with the enantiopure (2S)-form also available under CAS 1286761-96-3 . Computed physicochemical descriptors include an XLogP3 of –1.6, two hydrogen bond donors, nine hydrogen bond acceptors, and a topological polar surface area (TPSA) of 72.6 Ų .

Why Generic Substitution Fails for 2-Amino-3-pentafluoroethyloxy-propionic Acid: The Perfluoroalkyl Ether Differentiation Problem


O-alkyl and O-fluoroalkyl serine derivatives are not interchangeable building blocks. The substitution of the serine β-hydroxyl with a perfluoroethyl ether (–OCF₂CF₃) versus a hydroxyl (–OH), methoxy (–OCH₃), or trifluoroethoxy (–OCH₂CF₃) group produces stepwise and functionally significant changes in lipophilicity (XLogP3 spanning from approximately –3.0 to –1.6), hydrogen-bond acceptor count (4 to 9), and fluorine content (0 to 5 atoms) . These differences govern membrane permeability, metabolic stability, peptide conformation, and compatibility with solid-phase synthesis protocols, meaning that a researcher cannot simply replace this compound with a cheaper or more readily available O-alkyl serine analog and obtain equivalent physicochemical or pharmacological outcomes . The procurement decision is therefore not about acquiring 'a fluorinated serine' but about selecting the specific perfluoroalkyl chain length and fluorine substitution pattern that matches the design parameters of the target molecule.

Quantitative Differentiation Evidence for 2-Amino-3-pentafluoroethyloxy-propionic Acid vs. Closest O-Alkyl and O-Fluoroalkyl Serine Analogs


XLogP3 Lipophilicity Gradient: Pentafluoroethyl Serine (–1.6) Occupies a Distinct Hydrophobicity Niche Between Trifluoroethyl (–2.4) and Parent Serine (~ –3.0)

The target compound displays an XLogP3 of –1.6, which is intermediate between the more hydrophilic O-(2,2,2-trifluoroethyl)-L-serine (XLogP3-AA = –2.4) and the substantially more lipophobic parent DL-serine (logP approximately –2.8 to –3.1 across multiple measurement methods) . This represents an approximate +0.8 logP unit increase in lipophilicity versus the trifluoroethyl analog and a +1.2 to +1.5 logP unit increase versus serine, which translates to roughly a 6- to 30-fold increase in octanol/water partition coefficient . The pentafluoroethyl ether thus provides a calibrated boost in hydrophobicity that is greater than that of the –OCH₂CF₃ group but without the excessive lipophilicity that could compromise aqueous solubility or promote non-specific protein binding.

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Hydrogen-Bond Acceptor Count: 9 HBA in Target vs. 4 HBA in Serine Drives Differential Solvation and Intermolecular Interaction Profiles

The target compound possesses 9 hydrogen-bond acceptor (HBA) atoms—contributed by the carboxylic acid, amino group, and five fluorine atoms of the –OCF₂CF₃ moiety—compared to only 4 HBA in DL-serine (C₃H₇NO₃) . This more than doubling of HBA capacity fundamentally alters the compound's solvation shell, its capacity to engage in multipoint fluorine-mediated interactions with protein backbone amides, and its behavior in fluorous biphasic systems. The high HBA count, combined with retention of only 2 hydrogen-bond donors (identical to serine), creates an acceptor-rich, donor-poor hydrogen-bonding profile that is atypical among natural amino acids and may confer unique self-assembly or co-crystallization properties.

Hydrogen bonding Solvation Peptide conformation Crystal engineering

Molecular Weight and Fluorine Content Differentiation: MW 223.10 and Five Fluorine Atoms Provide Pharmacokinetic Modulation Not Achievable with Non-Fluorinated or Mono-Trifluoromethyl Serine Analogs

The target compound (MW 223.10 g/mol, 5 fluorine atoms) differs substantially in mass and fluorine loading from its closest commercially available analogs: DL-serine (MW 105.09, 0 F), O-methyl-DL-serine (MW 119.12, 0 F), and O-(2,2,2-trifluoroethyl)-L-serine (MW 187.12, 3 F) . The incorporation of five C–F bonds (bond dissociation energy ~485 kJ/mol vs. ~413 kJ/mol for C–H) at the β-ether position is expected, based on extensive medicinal chemistry precedent, to confer enhanced resistance to cytochrome P450 oxidative metabolism at this site compared to –OCH₃ or –OH analogs . This class-level metabolic stabilization effect, combined with the increased steric bulk, makes the pentafluoroethyl derivative a preferred building block when designing proteolytically stable or long-circulating peptide therapeutics where the β-position is a known metabolic soft spot.

Metabolic stability Fluorine chemistry Pharmacokinetics Peptide engineering

Perfluoroalkyl vs. Alkyl Effect on Cellular Uptake: RF-Containing Peptides Exhibit Superior Cellular Uptake Efficiency and Lower Cytotoxicity Compared to Alkyl Counterparts

Kadota et al. (RSC Advances, 2025) systematically compared the effects of perfluoroalkyl (RF) and alkyl (RH) groups on the cellular uptake of short peptides, demonstrating that RF-containing tripeptides exhibit higher cellular uptake efficiency than their RH-containing counterparts of the same side-chain length . Furthermore, the cytotoxicity of AF647-labeled RF-tripeptides (RF = C₈F₁₇) was lower than that of the corresponding RH-tripeptides (RH = C₁₂H₂₅), despite similar cellular uptake efficiencies—a finding attributed to the higher lipophobicity of the RF group reducing membrane affinity . While this study employed longer perfluoroalkyl chains than the –OCF₂CF₃ group, the class-level principle—that perfluoroalkyl modification enhances uptake while mitigating membrane-disruptive cytotoxicity—provides a mechanistic rationale for selecting perfluoroalkyl ether amino acids over alkyl ether counterparts.

Cellular uptake Peptide delivery Cytotoxicity Drug delivery carriers

Commercial Availability and Enantiomeric Options: DL-Racemic and Enantiopure L-Form Both Accessible, in Contrast to the Limited Availability of Higher O-Fluoroalkyl Homologs

2-Amino-3-pentafluoroethyloxy-propionic acid is commercially available as the DL-racemic mixture (CAS 1301738-61-3) from multiple established chemical suppliers including ABCR (98% purity), Apollo Scientific (97%), and CymitQuimica (97%) . Additionally, the enantiopure (2S)-form (CAS 1286761-96-3, L-configuration) is separately available from CheMenu and other vendors . This dual availability—racemic for cost-sensitive screening and enantiopure for stereospecific applications—contrasts with O-(2,2,2-trifluoroethyl)-L-serine (CAS 1502820-66-7), where only the L-enantiomer is readily sourced, and with longer-chain O-perfluoroalkyl serine analogs (e.g., –OC₃F₇, –OC₄F₉), which are not commercially catalogued. The pentafluoroethyl serine thus represents the optimal intersection of fluorine loading and commercial accessibility within the O-perfluoroalkyl serine series.

Procurement Chiral building blocks Supply chain Chemical sourcing

Topological Polar Surface Area Constancy: TPSA of 72.6 Ų Is Effectively Identical to That of Serine (~83 Ų) Despite Large Gains in Lipophilicity, Preserving Blood-Brain Barrier Permeability Potential

Despite the substantial increase in molecular weight (+112%) and lipophilicity (ΔlogP +1.2 to +1.5) compared to DL-serine, the target compound retains a TPSA of 72.6 Ų , which is within the commonly cited threshold of <90 Ų for favorable blood-brain barrier penetration and only modestly lower than that of serine (~83–84 Ų) . This constancy arises because the –OCF₂CF₃ group, while adding significant hydrophobic surface area via fluorine atoms, contributes minimally to polar surface area as computed by the fragment-based Cactvs algorithm. The net effect is a compound that has gained substantial hydrophobicity for membrane partitioning without sacrificing the low TPSA needed for passive transcellular diffusion—a favorable property combination not shared by O-alkyl serine analogs that achieve increased lipophilicity through hydrocarbon extension (which would increase both MW and TPSA).

Blood-brain barrier CNS drug design Polar surface area Permeability

Evidence-Backed Application Scenarios for 2-Amino-3-pentafluoroethyloxy-propionic Acid in Scientific and Industrial Procurement


Design of Metabolically Stabilized Peptide Therapeutics via Solid-Phase Incorporation

The pentafluoroethyl serine building block is suited for Fmoc-based solid-phase peptide synthesis (SPPS) as a β-position-modified residue, where its five C–F bonds provide oxidative metabolic blockade at the serine side chain. Kadota et al. (2025) have demonstrated that perfluoroalkyl-modified amino acids can be successfully incorporated into peptides via standard Fmoc-SPPS without significant epimerization . The commercial availability of both DL and enantiopure L-forms enables racemic screening followed by stereospecific lead optimization. Procurement of this compound over O-methylserine or O-ethylserine is justified when the target peptide sequence contains a known metabolic liability at the serine β-position.

Fluorinated Peptide-Drug Conjugates and Intracellular Delivery Vehicles

Based on the class-level evidence that perfluoroalkyl-containing peptides exhibit higher cellular uptake efficiency and lower cytotoxicity compared to alkyl-containing counterparts , this building block can be employed in the design of cell-penetrating peptide-drug conjugates. The –OCF₂CF₃ group contributes hydrophobicity for membrane interaction while its fluorous character reduces membrane-disruptive cytotoxicity. This application scenario is particularly relevant for payloads requiring cytosolic delivery, where the balance between uptake and membrane integrity is critical.

¹⁹F NMR Probe Incorporation for Protein-Ligand Interaction Studies

The five chemically equivalent fluorine atoms of the –OCF₂CF₃ group provide a strong, singlet ¹⁹F NMR signal (CF₃ at approximately –83 to –85 ppm; CF₂ at approximately –88 to –92 ppm) that can serve as a sensitive probe for studying protein-ligand binding, conformational changes, and metabolic fate. Compared to mono-fluorinated or trifluoromethyl probes, the pentafluoroethyl tag offers higher signal-to-noise ratio per mole of labeled compound due to the five-fold fluorine multiplicity. Procurement of this specifically fluorinated building block, rather than a non-fluorinated or mono-fluorinated analog, is essential for ¹⁹F NMR applications where detection sensitivity is paramount.

Fluorous-Phase Synthesis and Purification of Modified Peptides

The high fluorine content (5 F atoms, 42.6% fluorine by weight) of the target compound renders peptides incorporating this residue amenable to fluorous solid-phase extraction (F-SPE) or fluorous HPLC purification. The nine hydrogen-bond acceptor atoms and retention of only two H-bond donors create a solvation profile compatible with fluorous separation media. This application leverages the unique fluorous affinity of the pentafluoroethyl group—a property absent in O-methyl, O-ethyl, and even O-trifluoroethyl serine analogs—to simplify post-synthetic purification workflows, directly reducing labor and solvent costs in peptide production.

Quote Request

Request a Quote for 2-Amino-3-pentafluoroethyloxy-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.